4-[4-[4-[2-(Dimethylamino)ethylamino]butoxy]phenyl]butan-2-one;hydrochloride
Overview
Description
4-[4-[4-[2-(Dimethylamino)ethylamino]butoxy]phenyl]butan-2-one;hydrochloride is a complex organic compound with a molecular formula of C18H31ClN2O2. This compound is known for its unique structure, which includes a dimethylamino group, an ethylamino group, and a butoxyphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-[2-(Dimethylamino)ethylamino]butoxy]phenyl]butan-2-one;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(dimethylamino)butan-2-one with 4-(2-aminoethyl)phenol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous monitoring of temperature, pressure, and pH levels to maintain optimal reaction conditions. Purification steps, such as recrystallization or chromatography, are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-[2-(Dimethylamino)ethylamino]butoxy]phenyl]butan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or ethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-[4-[4-[2-(Dimethylamino)ethylamino]butoxy]phenyl]butan-2-one;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-[4-[2-(Dimethylamino)ethylamino]butoxy]phenyl]butan-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino and ethylamino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. These interactions can modulate biochemical pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(dimethylamino)ethoxy]benzylamine
- Ethyl 4-(dimethylamino)benzoate
Uniqueness
4-[4-[4-[2-(Dimethylamino)ethylamino]butoxy]phenyl]butan-2-one;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and interactions with molecular targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
4-[4-[4-[2-(dimethylamino)ethylamino]butoxy]phenyl]butan-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-16(21)6-7-17-8-10-18(11-9-17)22-15-5-4-12-19-13-14-20(2)3;/h8-11,19H,4-7,12-15H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBBZBIRCKGIBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCCNCCN(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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